![molecular formula C14H15NOS B7569851 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol](/img/structure/B7569851.png)
1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol
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Overview
Description
1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol, also known as TMI, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TMI has been found to have various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol has been found to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of neurons from damage. 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol has also been shown to have antioxidant properties, which may help to prevent oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. However, 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol can be difficult to synthesize, and its stability can be affected by various environmental factors, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol. One possible direction is the development of new drugs based on its pharmacological properties. 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol may also be useful in the study of various signaling pathways in the body, which could lead to a better understanding of the mechanisms underlying various diseases. Additionally, further studies on the synthesis and stability of 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol could lead to improvements in its use in lab experiments.
Synthesis Methods
The synthesis of 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol involves the reaction of thiophen-3-ylmethylamine with 2,3-dihydro-1H-inden-4-one in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol as a white solid.
Scientific Research Applications
1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol has been studied extensively for its potential applications in the field of medicine. It has been found to have various pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties. 1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(thiophen-3-ylmethylamino)-2,3-dihydro-1H-inden-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14-3-1-2-11-12(14)4-5-13(11)15-8-10-6-7-17-9-10/h1-3,6-7,9,13,15-16H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPJJOKFMJWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NCC3=CSC=C3)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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